molecular formula C23H20ClN3O4S B3689926 N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B3689926
M. Wt: 469.9 g/mol
InChI Key: ZVEJINBQRUYHEU-UHFFFAOYSA-N
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Description

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamothioyl group, and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-30-17-10-14(11-18(13-17)31-2)21(28)27-23(32)26-16-7-5-6-15(12-16)25-22(29)19-8-3-4-9-20(19)24/h3-13H,1-2H3,(H,25,29)(H2,26,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEJINBQRUYHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-aminoacetophenone to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Nitric acid, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    2-bromo-N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide: Shares a similar structure but with a bromine atom instead of a methoxy group.

    N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]benzamide: Lacks the dimethoxy groups present in the target compound.

Uniqueness

The uniqueness of N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and dimethoxybenzamide moieties enhances its versatility in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-3,5-dimethoxybenzamide
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